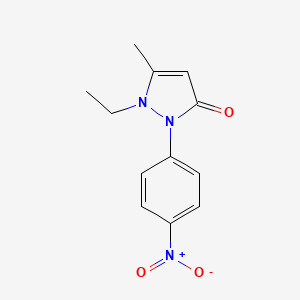![molecular formula C12H11N3O3 B12902128 1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 105223-88-9](/img/structure/B12902128.png)
1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 3, a nitrophenyl group at position 4, and an ethanone group at position 1 of the pyrazole ring. The compound’s molecular formula is C12H11N3O3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3-methyl-1-phenyl-1H-pyrazole can be synthesized by reacting hydrazine hydrate with acetylacetone in the presence of an acid catalyst.
Nitration: The phenyl group on the pyrazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.
Acylation: Finally, the ethanone group is introduced at position 1 of the pyrazole ring through an acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in hydrochloric acid.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 1-(3-Methyl-1-(4-aminophenyl)-1H-pyrazol-4-yl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(3-Carboxy-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone.
科学研究应用
1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Industry: The compound can be used in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological targets through hydrogen bonding and π-π interactions.
相似化合物的比较
Similar Compounds
3-Methyl-1-(4-nitrophenyl)-1H-pyrazole: Lacks the ethanone group at position 1.
1-(3-Methyl-1-(4-aminophenyl)-1H-pyrazol-4-yl)ethanone: Contains an amino group instead of a nitro group.
1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: Lacks the nitro group on the phenyl ring.
Uniqueness
1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone is unique due to the presence of both the nitro group and the ethanone group, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
105223-88-9 |
|---|---|
分子式 |
C12H11N3O3 |
分子量 |
245.23 g/mol |
IUPAC 名称 |
1-[3-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C12H11N3O3/c1-8-12(9(2)16)7-14(13-8)10-3-5-11(6-4-10)15(17)18/h3-7H,1-2H3 |
InChI 键 |
KOJMENTVAHIMKO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1C(=O)C)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


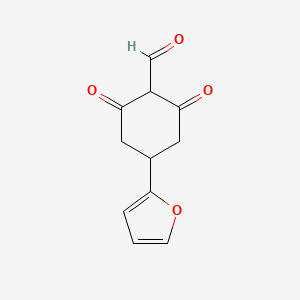

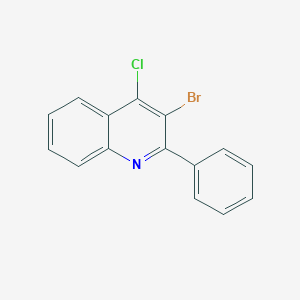
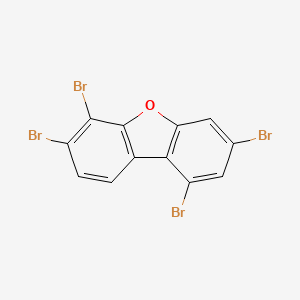
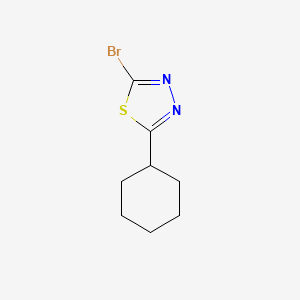
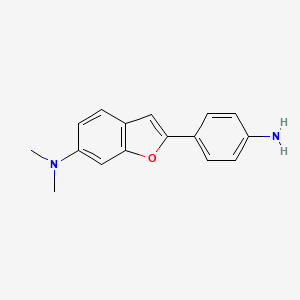
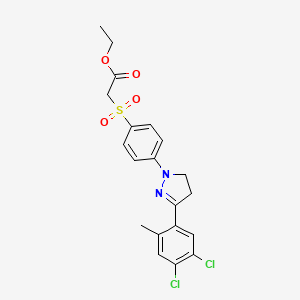
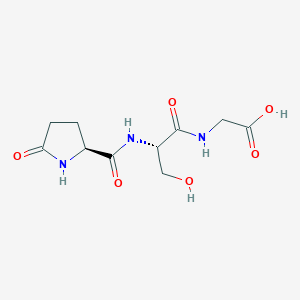
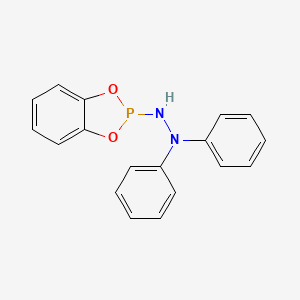
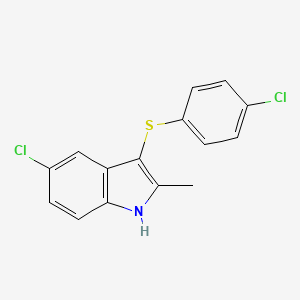
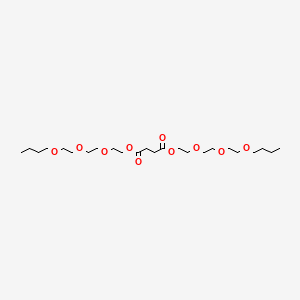
![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)
![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)
